molecular formula C5H3NO4 B1198717 2-Furancarboxaldehyde, 4-nitro- CAS No. 57500-49-9

2-Furancarboxaldehyde, 4-nitro-

Cat. No.: B1198717
CAS No.: 57500-49-9
M. Wt: 141.08 g/mol
InChI Key: LRRBMMMGCYHUNI-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 4-nitro- is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and other organic solvents. This compound is widely used in the synthesis of various organic compounds and has several applications in the field of science.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 2-Furancarboxaldehyde, 4-nitro- derivatives, such as hydrazone compounds, are synthesized for structural analysis. For instance, 3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone was synthesized and characterized by single-crystal X-ray diffraction, revealing its monoclinic space group and 3D supramolecular network structure formed by N-H···O hydrogen bonds (Wang & Lin, 2018).

Photochemical and Metabolic Studies

  • Studies have examined the photochemical and metabolic hydroxylation of 5-nitro-2-furancarboxaldehyde derivatives. These include the synthesis of various derivatives through photochemical reactions and analysis of their structural properties (Olivard, Rose, Klein, & Heotis, 1976).

Reactivity in Different Solutions

  • Research into the reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions explores the formation of nitronic acid anions and various products through redox ring-opening reactions. These findings have implications for chemical processes involving 2-furancarboxaldehyde, 4-nitro- (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).

Antibacterial Applications

  • Some derivatives of 2-furancarboxaldehyde, 4-nitro-, like 5-nitro-2-furaldehyde, have shown significant in vitro bacteriostatic action against both gram-positive and gram-negative organisms. This highlights their potential use in antibacterial applications (Ward & Dodd, 1948).

Novel Synthesis Methods

  • Innovative synthesis methods have been developed for furan-2-carboxaldehyde and its derivatives, including those involving ceric ammonium nitrate. These methods offer advancements in the preparation of biologically active furan compounds (Subrahmanya & Holla, 2003).

Mode of Action in Biological Systems

  • Studies have investigated the mode of action of nitrofuran compounds, including those derived from 2-furancarboxaldehyde, 4-nitro-, in bacterial systems. This research helps in understanding how these compounds affect bacterial growth and survival (Cramer, 1947).

Mechanism of Action

While specific information on the mechanism of action for 2-Furancarboxaldehyde, 4-nitro- was not found, nitro compounds in general are converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .

Properties

IUPAC Name

4-nitrofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRBMMMGCYHUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973043
Record name 4-Nitrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57500-49-9
Record name 4-Nitrofurfural
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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